3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester 3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 887593-72-8
VCID: VC16690479
InChI: InChI=1S/C15H18N2O4S/c1-15(2,3)21-14(18)17-9-13(10-17)22(19,20)12-6-4-5-11(7-12)8-16/h4-7,13H,9-10H2,1-3H3
SMILES:
Molecular Formula: C15H18N2O4S
Molecular Weight: 322.4 g/mol

3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester

CAS No.: 887593-72-8

Cat. No.: VC16690479

Molecular Formula: C15H18N2O4S

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester - 887593-72-8

Specification

CAS No. 887593-72-8
Molecular Formula C15H18N2O4S
Molecular Weight 322.4 g/mol
IUPAC Name tert-butyl 3-(3-cyanophenyl)sulfonylazetidine-1-carboxylate
Standard InChI InChI=1S/C15H18N2O4S/c1-15(2,3)21-14(18)17-9-13(10-17)22(19,20)12-6-4-5-11(7-12)8-16/h4-7,13H,9-10H2,1-3H3
Standard InChI Key XTNHGYVXPJTTQY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=CC(=C2)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a central azetidine ring—a four-membered saturated heterocycle containing one nitrogen atom—functionalized at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 3-position with a 3-cyano-benzenesulfonyl moiety. The Boc group enhances solubility and stability during synthetic manipulations, while the sulfonyl moiety contributes to hydrogen-bonding interactions and metabolic resistance .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₁₈N₂O₄S
Molecular Weight322.4 g/mol
CAS Registry Number887593-72-8
SynonymsTert-butyl 3-((3-cyanophenyl)sulfonyl)azetidine-1-carboxylate

Stereochemical Considerations

Synthetic Methodologies

Core Azetidine Ring Construction

The synthesis of azetidine derivatives often begins with β-amino alcohol precursors. Couty’s method, adapted for scalability, involves cyclization of N-allyl amino diols using lithium hexamethyldisilylazide (LiHMDS) to form 2-cyano azetidines . For this compound, the benzenesulfonyl group is introduced via nucleophilic aromatic substitution or sulfonylation of a pre-formed azetidine intermediate.

Sulfonylation and Functionalization

A representative pathway involves:

  • Protection: tert-butyl 3-hydroxyazetidine-1-carboxylate is treated with sodium hydride in DMF to deprotonate the hydroxyl group .

  • Sulfonylation: Reaction with 3-cyano-benzenesulfonyl chloride under inert conditions yields the sulfonylated product.

  • Purification: Chromatographic separation resolves diastereomers, if present, with typical yields of 53–67% .

Patent-Derived Innovations

A 1996 patent describes acid-catalyzed esterification of cyanoazetidines using methanol and sulfuric acid at 50–100°C, a method adaptable to this compound’s tert-butyl ester formation . Recent advances in spirocyclic azetidine synthesis (e.g., LiTMP-mediated cyclization) suggest routes to structurally related analogs .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

With a computed logP of 2.1, the compound exhibits moderate lipophilicity, balancing membrane permeability and aqueous solubility . The Boc group reduces crystallinity, enhancing solubility in organic solvents like DCM and THF .

Metabolic Stability

In vitro studies on analogous azetidines show resistance to cytochrome P450-mediated oxidation, attributed to the electron-withdrawing sulfonyl group . Esterase-mediated cleavage of the Boc group occurs selectively in plasma, enabling prodrug strategies .

Table 2: Selected In Vitro ADME Parameters

ParameterValueSource
Plasma Stability (t₁/₂)>6 hours (human)
Caco-2 Permeability12 × 10⁻⁶ cm/s
P-gp SubstrateNo

Applications in Drug Discovery

Central Nervous System (CNS) Targeting

The compound’s molecular weight (<400 Da) and moderate logP align with Blood-Brain Barrier (BBB) penetration criteria. Spirocyclic azetidine analogs demonstrate nanomolar affinity for dopamine and serotonin receptors, suggesting potential in neuropsychiatric disorders .

Kinase Inhibition

Sulfonylated azetidines act as ATP-competitive inhibitors of kinases like JAK3 and SYK. Docking studies indicate the 3-cyano group engages in π-π interactions with hydrophobic kinase pockets .

Prodrug Development

Patent EP3995495A1 highlights tert-butyl esters as hydrolyzable prodrug moieties for carboxylic acid drugs, enabling improved oral bioavailability .

Future Directions and Challenges

Stereoselective Synthesis

Current methods yield racemic mixtures, necessitating chiral resolution. Asymmetric catalysis using BINOL-phosphoric acids could enable enantioenriched synthesis .

In Vivo Pharmacokinetics

While in vitro data are promising, systematic studies on bioavailability, tissue distribution, and metabolite identification are needed. Radiolabeled versions (e.g., ¹⁴C-Boc) would facilitate these analyses .

Target Validation

CRISPR-Cas9 knockout models could confirm putative targets identified via computational screening. Off-target effects remain a concern due to the sulfonyl group’s promiscuity .

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